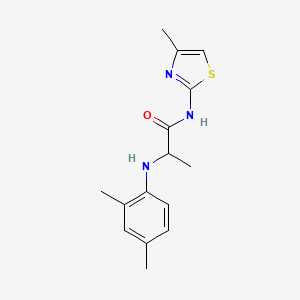
2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylamino group substituted with dimethyl groups and a thiazolyl group attached to a propionamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation Reaction: The thiazole derivative is then reacted with 2,4-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions could occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Electrophilic substitution reactions might involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinone derivatives, while reduction might produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-acetamide: Similar structure but with an acetamide group instead of a propionamide group.
2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
The uniqueness of 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H19N3OS |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(2,4-dimethylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3OS/c1-9-5-6-13(10(2)7-9)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19) |
Clé InChI |
AEAHYZOGXOIYRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


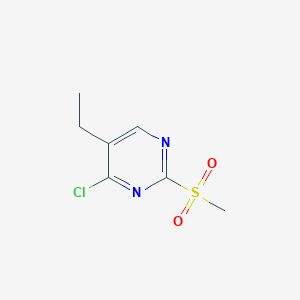
![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
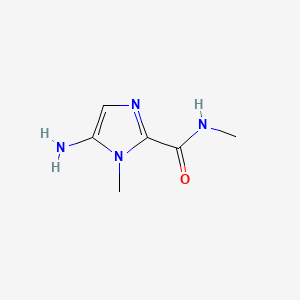
![1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13926179.png)
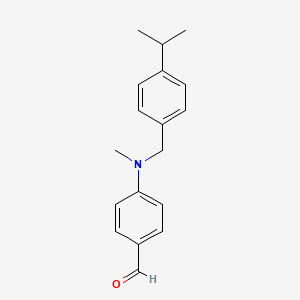
![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)


![3'-Fluoro-[1,1'-biphenyl]-3,4-diamine](/img/structure/B13926245.png)
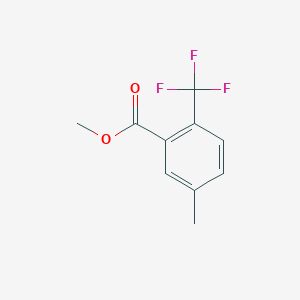
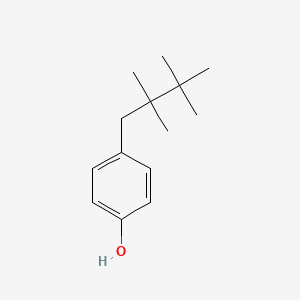
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
